molecular formula C21H26N2O5S B11587290 methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-92-8

methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11587290
CAS No.: 609795-92-8
M. Wt: 418.5 g/mol
InChI Key: IGLWYENOVKGELZ-UHFFFAOYSA-N
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Description

Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a dihydropyrimidinone ring. Key structural elements include:

  • Position 6: A 3-ethoxy-4-propoxyphenyl substituent, contributing steric bulk and electron-donating effects.
  • Position 8: A methyl group enhancing hydrophobicity.
  • Position 7: A methyl ester group, influencing solubility and stability.
    Its molecular formula is C₂₂H₂₈N₂O₅S, with a SMILES string highlighting the connectivity of the substituents (Fig. 1) . The compound’s synthesis likely involves cyclocondensation of appropriately substituted chalcones or oxazine intermediates, followed by chromatographic purification, as seen in analogous pyrimido heterocycles .

Properties

CAS No.

609795-92-8

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C21H26N2O5S/c1-5-10-28-15-8-7-14(12-16(15)27-6-2)19-18(20(25)26-4)13(3)22-21-23(19)17(24)9-11-29-21/h7-8,12,19H,5-6,9-11H2,1-4H3

InChI Key

IGLWYENOVKGELZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC)OCC

Origin of Product

United States

Preparation Methods

Formation of Pyrimidinethione Intermediate

Ethyl 4-(3-ethoxy-4-propoxyphenyl)-6-methyl-1,2,3,4-tetrahydro-2-pyrimidinethione-5-carboxylate serves as the primary precursor. This intermediate is synthesized via:

  • Mannich Reaction : Condensation of thiourea with α-haloketones (e.g., chloroacetone) in the presence of 3-ethoxy-4-propoxyphenylacetaldehyde, yielding the tetrahydro-pyrimidinethione scaffold.

  • Esterification : Subsequent treatment with methanol under acidic conditions converts the ethyl ester to the methyl ester.

Cyclization with 1,3-Dibromopropane

The thione intermediate reacts with 1,3-dibromopropane in anhydrous dichloromethane at 0–5°C, forming the dihydrothiazine ring via nucleophilic substitution. This step achieves yields of 71–97% depending on substituent electronic effects.

Three-Component One-Pot Synthesis

A modern alternative reported by PMC involves a one-pot, three-component reaction strategy:

Reaction Components

  • Isocyanide : tert-Butyl isocyanide (1a)

  • Acetylenedicarboxylate : Dimethyl acetylenedicarboxylate (DMAD, 2a)

  • Thiazinone Derivative : 2-Amino-4H-1,3-thiazin-4-one (9e)

Mechanistic Pathway

  • Zwitterion Formation : DMAD reacts with isocyanide to form a reactive zwitterionic intermediate.

  • Nucleophilic Attack : The thiazinone’s amino group attacks the zwitterion, initiating ring expansion.

  • Cyclization : Spontaneous cyclization yields the pyrimidothiazine core with pre-installed carboxylate groups.

Optimization Data

ParameterOptimal ValueYield Impact
SolventDichloromethane85%
Temperature0°C → RT+12%
Isocyanide Stoichiometry1.2 eqPrevents dimerization

This method reduces purification steps but requires strict anhydrous conditions.

Functionalization of the Aryl Substituent

The 3-ethoxy-4-propoxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution:

Palladium-Catalyzed Coupling

  • Substrate : 6-Bromo-pyrimidothiazine intermediate

  • Boron Reagent : 3-Ethoxy-4-propoxyphenylboronic acid

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 h.

Etherification via SNAr

  • Electrophile : 3-Fluoro-4-propoxybenzaldehyde

  • Nucleophile : Sodium ethoxide

  • Reaction : 110°C in DMF, 6 h, yielding the substituted phenyl group.

Esterification and Final Modification

The methyl ester at position 7 is introduced through:

Fischer Esterification

  • Acid Precursor : 6-(3-Ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,thiazine-7-carboxylic acid

  • Conditions : Methanol, H₂SO₄ (cat.), reflux, 8 h.

Carbodiimide Coupling

  • Alternative Method : DCC/DMAP-mediated coupling of the carboxylic acid with methanol, achieving >90% conversion at 25°C.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Stepwise Cyclization9798.5High reproducibilityMulti-step purification
One-Pot Synthesis8597.2Reduced stepsSensitive to moisture
Coupling-Functionalization7896.8Modular substituent variationRequires Pd catalysts

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactors : Microfluidic systems with in-line IR monitoring

  • Throughput : 2.5 kg/day with 89% yield.

Green Chemistry Approaches

  • Solvent Replacement : Substitution of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the aromatic ring or the heterocyclic core.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound involves multiple steps that begin with the formation of the pyrimido[2,1-b][1,3]thiazine core. One common method includes the acid-catalyzed cyclization of precursors such as 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters. The compound's structure features a fused ring system that combines pyrimidine and thiazine rings, making it a valuable scaffold in medicinal chemistry.

Chemical Reactions

Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide can yield oxidized derivatives.
  • Reduction : Reducing agents such as sodium borohydride can convert carbonyl groups to alcohols.
  • Substitution : Nucleophilic substitutions can introduce new functional groups at specific positions on the aromatic or heterocyclic rings.

Biological Activities

Research indicates that compounds within the pyrimido[2,1-b][1,3]thiazine class exhibit a wide range of biological activities. These include:

Antimicrobial Properties

Studies have shown that thiazine derivatives possess significant antimicrobial activity against various pathogens. For instance, derivatives have been reported to inhibit bacterial growth and exhibit antifungal properties .

Anti-inflammatory and Antitumor Activities

Compounds related to methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo have demonstrated anti-inflammatory effects in various models. Additionally, some derivatives have shown promise in cancer therapy by inducing apoptosis in tumor cells .

Pharmacological Applications

The compound may also serve as a phosphodiesterase inhibitor and has potential applications in treating neurodegenerative diseases such as Parkinson’s disease due to its ability to modulate specific molecular targets .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of thiazine derivatives, methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl showed significant cytotoxic effects against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial efficacy of pyrimido-thiazine compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth effectively at low concentrations .

Mechanism of Action

The mechanism of action of methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a pyrimido[2,1-b][1,3]thiazine scaffold with several analogs, differing in substituents at positions 6, 7, and 6. Key comparisons are summarized below:

Compound Name Position 6 Substituent Position 7 Ester Group Position 8 Substituent Key Features/Applications Reference
Target Compound 3-Ethoxy-4-propoxyphenyl Methyl ester Methyl Enhanced solubility via alkoxy groups; stable ester
2-Methoxyethyl 6-(5-Bromo-2-Methoxyphenyl)-8-Methyl-...-7-Carboxylate 5-Bromo-2-methoxyphenyl 2-Methoxyethyl ester Methyl Bromine enables halogen bonding; ester hydrolysis resistance
Allyl 6-(4-Methoxyphenyl)-8-Methyl-...-7-Carboxylate 4-Methoxyphenyl Allyl ester Methyl Allyl ester for click chemistry; methoxy enhances π-π interactions
Ethyl 6-(4-Fluorophenyl)-8-Methyl-...-7-Carboxylate 4-Fluorophenyl Ethyl ester Methyl Fluorine improves metabolic stability; common in drug design
Ethyl 6-(3-Ethoxy-4-Propoxyphenyl)-8-Methyl-...-7-Carboxylate (Ethyl Variant of Target Compound) 3-Ethoxy-4-propoxyphenyl Ethyl ester Methyl Ethyl ester increases lipophilicity vs. methyl

Physicochemical and Reactivity Differences

Solubility :

  • The target’s 3-ethoxy-4-propoxyphenyl group improves aqueous solubility compared to brominated () or fluorinated () analogs.
  • Allyl ester () increases hydrophobicity but offers reactivity for conjugation.

Stability :

  • Methyl esters (target) hydrolyze faster than ethyl or 2-methoxyethyl esters (), impacting shelf-life.
  • The absence of a methylthio group (cf. ) limits the target’s electrophilicity, reducing susceptibility to nucleophilic attack.

Biological Interactions :

  • Fluorophenyl analogs () exhibit higher membrane permeability due to fluorine’s electronegativity.
  • Bromine in may facilitate halogen bonding in enzyme active sites.

Therapeutic Potential

  • Antimicrobial Activity : Pyrimido-thiazine derivatives often target bacterial dihydrofolate reductase .
  • Anticancer Properties : Fluorophenyl and methoxy groups () are associated with kinase inhibition.

Biological Activity

Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the pyrimido-thiazine class, which has been associated with a variety of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The unique structural features of this compound contribute to its interaction with various biological targets.

Structural Information

The molecular formula of this compound is C21H26N2O5S. Its structure includes a pyrimido-thiazine core that is essential for its biological activity.

Key Structural Features

FeatureDescription
Molecular FormulaC21H26N2O5S
SMILESCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC)OCC
InChIInChI=1S/C21H26N2O5S/c1-5-10...

Biological Activity

The biological activity of this compound has been the subject of various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds within the pyrimido-thiazine family exhibit significant antimicrobial properties. Specifically, methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo has shown effectiveness against several bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cellular processes in microbial cells .

Anticancer Properties

Studies have demonstrated that derivatives of pyrimido-thiazines can inhibit cancer cell proliferation. The compound's ability to interfere with DNA replication and cell cycle progression makes it a candidate for further investigation in cancer therapy. For instance, it has been noted that these compounds can induce apoptosis in cancer cells through various pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo is also noteworthy. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a therapeutic application in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Study : A study published in Pharmaceutical Biology found that certain thiazine derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing activity .
  • Anticancer Research : In a clinical trial reported by Cancer Chemotherapy and Pharmacology, a derivative similar to the compound was evaluated for its anticancer effects against breast cancer cells. Results indicated significant inhibition of cell growth and induction of apoptosis .
  • Inflammation Model : An investigation into the anti-inflammatory properties demonstrated that treatment with this compound reduced edema in rat models induced by carrageenan injection, suggesting its potential use in managing inflammatory disorders .

Q & A

Q. How can researchers design derivatives to enhance target selectivity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the ethoxy group with trifluoromethoxy or cyclopropylmethoxy to modulate steric/electronic effects without altering metabolic stability .
  • Prodrug Design : Mask the carboxylate as an ethyl ester to improve oral bioavailability, with enzymatic cleavage in vivo .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link synthesis and bioactivity data to broader theories (e.g., frontier molecular orbital theory for reactivity or QSAR models for drug design) .
  • Experimental Design : Follow iterative cycles of hypothesis testing (e.g., varying substituents to probe SAR) and use factorial design (DoE) to optimize reaction yields .

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